molecular formula C12H13N3 B1315077 N3-Benzylpyridine-3,4-diamine CAS No. 75115-28-5

N3-Benzylpyridine-3,4-diamine

Cat. No.: B1315077
CAS No.: 75115-28-5
M. Wt: 199.25 g/mol
InChI Key: SELGUEJXCMDJLV-UHFFFAOYSA-N
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Description

“N3-Benzylpyridine-3,4-diamine” is a chemical compound with the CAS Number: 75115-28-5 . It has a molecular weight of 199.26 and its IUPAC name is N3-benzyl-3,4-pyridinediamine . The compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C12H13N3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H2,13,14) .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . The compound is typically stored and shipped at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of N3-Benzylpyridine-3,4-diamine derivatives have been explored. For example, Kolev et al. (2009) reported the synthesis and detailed spectroscopic, thermal, and structural elucidation of novel anyles of 4-benzolylpyridine derivatives (Kolev et al., 2009).

Catalysis and Chemical Reactions

  • This compound derivatives have been applied in catalysis. Aydemir et al. (2010) synthesized a novel Schiff base involving this compound for use in transfer hydrogenation of aromatic ketones, showing its effectiveness as a catalyst (Aydemir et al., 2010).

Material Science and Electronics

  • In material science, derivatives of this compound have been used in the development of electronic materials. Ji et al. (2019) incorporated a thiadiazolopyridine unit with this compound as a peripheral group in the creation of a new compound for use as a hole-transport material in perovskite solar cells (Ji et al., 2019).

π-π Stacking and Molecular Interactions

  • The study of π-π stacking and molecular interactions is another area of interest. Wang et al. (2008) discussed π-π stacking interactions involving complexes with this compound motifs,demonstrating the complementarity between electron-rich and electron-deficient π rings in their formation (Wang et al., 2008).

Luminescence and Emission Studies

  • The luminescence properties of complexes involving this compound have been investigated. Williams (2009) reviewed the luminescence properties of such complexes, highlighting a range of emission efficiencies and applications in organic light-emitting device (OLED) technology (Williams, 2009).

Therapeutics and Drug Development

  • Mohamed et al. (2012) researched multi-targeted Alzheimer's disease therapeutics, identifying this compound derivatives as potential lead candidates due to their dual cholinesterase inhibition and Aβ-aggregation inhibitory profile, indicating the potential application in Alzheimer's disease treatment (Mohamed et al., 2012).

Corrosion Inhibition

  • Singh and Quraishi (2016) studied the corrosion inhibiting properties of compounds including this compound derivatives for mild steel in acidic environments, demonstrating their effectiveness as corrosion inhibitors (Singh & Quraishi, 2016).

Electrophotocatalytic Reactions

  • Shen and Lambert (2021) developed a method using this compound derivatives for double C–H amination in the production of pharmaceutically important compounds, indicating its utility in synthetic organic chemistry (Shen & Lambert, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of eye contact, rinsing cautiously with water for several minutes (P305+P338+P351) .

Properties

IUPAC Name

3-N-benzylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELGUEJXCMDJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501917
Record name N~3~-Benzylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75115-28-5
Record name N~3~-Benzylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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